CID 156588616
Description
CID 156588616, identified as oscillatoxin E, is a member of the oscillatoxin family, a group of bioactive marine-derived compounds. Oscillatoxins are polyketide derivatives produced by cyanobacteria, notably Oscillatoria species, and exhibit structural complexity with macrocyclic lactone frameworks and diverse functional groups . Oscillatoxin E is characterized by a 26-membered macrolactone core with hydroxyl, methyl, and epoxide substituents, as inferred from its structural analogs and mass spectral data (Figure 1 in ).
Properties
Molecular Formula |
C25H20ClN2O3S |
|---|---|
Molecular Weight |
464.0 g/mol |
InChI |
InChI=1S/C25H19N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16H,15H2,(H,27,30)(H,28,29);1H |
InChI Key |
FIAIQEQWCRWVBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-00356231 hydrochloride involves multiple steps, starting with the preparation of the core benzenepropanoic acid structure. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are often proprietary and may involve several intermediate compounds and purification steps .
Industrial Production Methods
Industrial production of PF-00356231 hydrochloride would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
PF-00356231 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PF-00356231 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological pathways and cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PF-00356231 hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oscillatoxin E (CID 156588616) shares structural and functional similarities with other oscillatoxin derivatives. Below is a comparative analysis with two structurally analogous compounds: oscillatoxin D (CID 101283546) and oscillatoxin F (CID 156582092) .
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Key Findings:
Structural Variations :
- Macrolactone Ring Size : Oscillatoxin E (26-membered) differs from oscillatoxin D (24-membered) and F (28-membered), which may influence binding affinity to biological targets .
- Functional Groups : The presence of an epoxide in oscillatoxin E (vs. a ketone in D or a double bond in F) could modulate reactivity and interactions with cellular nucleophiles.
Functional Implications: Oscillatoxin D’s ketone group may enhance its cytotoxicity by facilitating covalent bonding with cellular proteins, whereas oscillatoxin E’s epoxide might confer stability or selective toxicity . Oscillatoxin F’s extended macrolactone and double bond could improve membrane penetration, a trait less pronounced in oscillatoxin E .
Spectral and Analytical Data :
- While oscillatoxin E’s GC-MS chromatogram and mass spectrum () align with polyketide derivatives, direct comparisons with oscillatoxin D/F require additional data, such as NMR or X-ray crystallography, to confirm stereochemical differences .

Methodological Considerations for Comparative Studies
Compound Characterization :
- As per and , rigorous characterization (e.g., elemental analysis, NMR, HPLC purity) is critical for distinguishing oscillatoxin analogs. For example, oscillatoxin E’s epoxide could be confirmed via $^1$H-NMR coupling constants or X-ray data .
- Comparative pharmacological assays (e.g., IC$_{50}$ values for cytotoxicity) are essential to validate functional differences hypothesized in Table 1 .
Data Limitations :
- The absence of explicit bioactivity data for oscillatoxin E in the provided evidence necessitates caution in extrapolating findings from its analogs. Future studies should prioritize dose-response experiments and target-specific assays .
Q & A
Q. Basic to Advanced Methodology
Basic : Use pooled human liver microsomes (HLMs) for Phase I metabolism screening .
Advanced : Incorporate:
- CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- LC-MS/MS for metabolite identification with collision-induced dissociation (CID) fragmentation .
Data Interpretation : Normalize results to positive controls (e.g., testosterone for CYP3A4 activity) .
What ethical considerations apply to in vivo studies involving this compound?
Q. Basic Ethical Framework
- Adhere to ARRIVE guidelines for animal studies .
- Disclose conflicts of interest (e.g., funding sources impacting data interpretation) .
- Ensure compliance with institutional review boards (IRBs) for human-derived samples .
How can I optimize the chromatographic separation of this compound from its synthetic intermediates?
Q. Advanced Analytical Chemistry
- Column Selection : Use chiral stationary phases (e.g., Chiralpak IA) for enantiomer resolution .
- Mobile Phase Optimization : Test buffer pH (e.g., 2.5–7.0) and organic modifiers (ACN vs. MeOH) .
- Validation : Calculate resolution (Rs) and tailing factor per ICH guidelines .
What strategies validate the purity of this compound beyond standard HPLC?
Q. Advanced Quality Control
Elemental Analysis (EA): Confirm stoichiometry .
X-ray Crystallography : Resolve crystal structure to confirm molecular identity .
NMR Purity Assessment : Integrate ¹H NMR peaks to quantify impurities <0.1% .
How do I structure a research proposal for this compound to address peer-review critiques?
Q. Methodological Writing Guidance
- Introduction : Link gaps in knowledge to broader scientific challenges (e.g., "Despite X reports, the role of Y in Z remains unclear") .
- Methods : Preempt reviewer concerns by detailing negative controls and statistical power calculations .
- Discussion : Contrast findings with prior studies using funnel plots or sensitivity analyses .
What are best practices for archiving and sharing raw data on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

